molecular formula C15H17NO2 B12064946 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline CAS No. 51690-66-5

4-{4-[(Propan-2-yl)oxy]phenoxy}aniline

Cat. No.: B12064946
CAS No.: 51690-66-5
M. Wt: 243.30 g/mol
InChI Key: YEWZFJMTGZWDJS-UHFFFAOYSA-N
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Description

Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- is a chemical compound with the molecular formula C15H17NO2. It is known for its unique structure, which includes a benzenamine core substituted with a phenoxy group and an isopropoxy group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- typically involves the reaction of 4-nitrophenol with isopropyl bromide to form 4-(1-methylethoxy)phenol. This intermediate is then reacted with 4-fluoronitrobenzene under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) .

Chemical Reactions Analysis

Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- can be compared with similar compounds such as:

Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

51690-66-5

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

4-(4-propan-2-yloxyphenoxy)aniline

InChI

InChI=1S/C15H17NO2/c1-11(2)17-13-7-9-15(10-8-13)18-14-5-3-12(16)4-6-14/h3-11H,16H2,1-2H3

InChI Key

YEWZFJMTGZWDJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)N

Origin of Product

United States

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